

Birelentinib Dosage and Administration

Technical Support Center

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Compound of Interest

Compound Name: *Birelentinib*

Cat. No.: *B15580092*

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of **Birelentinib** in lymphoma research. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Birelentinib**?

A1: **Birelentinib** is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3] By targeting both LYN and BTK, it blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of malignant B-cells.[1][2][3] This dual-targeting strategy is designed to overcome resistance mechanisms to other BTK inhibitors.[4][5]

Q2: What is the recommended dosage of **Birelentinib** for Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)?

A2: In phase 1/2 clinical trials (TAI-SHAN5 and TAI-SHAN8), **Birelentinib** was evaluated at doses ranging from 25 mg to 100 mg once daily.[3] The recommended Phase 2 dose for patients with relapsed/refractory CLL/SLL is 50 mg once daily.[3][6] This dose was selected based on its favorable efficacy and manageable safety profile.[6]

Q3: Is there established dosage information for other lymphoma subtypes?

A3: Currently, specific dosage recommendations for lymphoma subtypes other than CLL/SLL have not been established. However, preliminary data from Phase 1 studies (TAI-SHAN1 and TAI-SHAN5) in patients with various relapsed/refractory B-cell non-Hodgkin lymphomas (B-NHLs) have shown anti-tumor activity at doses of 25 mg and higher once daily. Responses have been observed in patients with Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), Mantle Cell Lymphoma (MCL), and Marginal Zone Lymphoma (MZL).[2] Further clinical investigation is required to determine the optimal dosage for each specific subtype.

Q4: What is the safety profile of **Birelentinib**?

A4: **Birelentinib** has demonstrated a favorable safety profile in clinical trials.[3][7] The most common Grade 3 or higher treatment-emergent adverse events (TEAEs) at the 50 mg dose in CLL/SLL patients were neutropenia and pneumonia.[7] Importantly, no drug-related bleeding, atrial fibrillation, or major cardiac events were observed at this dose.[7] In a broader cohort of B-NHL patients, the most common drug-related TEAEs included thrombocytopenia, neutropenia, and upper respiratory tract infection.[2]

Q5: How should I handle patient monitoring during **Birelentinib** treatment in my study?

A5: Based on the known safety profile, regular monitoring of complete blood counts is recommended to check for neutropenia and thrombocytopenia. Researchers should also be vigilant for signs of infection, particularly respiratory infections. Standard clinical and laboratory monitoring for any potential adverse events is crucial.

Troubleshooting Guides

Problem: Suboptimal response to **Birelentinib** in a non-CLL/SLL B-NHL model.

- Possible Cause 1: Insufficient Dosage.
 - Troubleshooting: While the optimal dose for non-CLL/SLL subtypes is not yet defined, preclinical and early clinical data suggest that doses of at least 50 mg/kg and above induced tumor regression in animal models, and clinical responses were seen at doses of 25 mg and higher in humans.[2][8] Consider a dose-escalation study design to determine the most effective concentration for your specific model.

- Possible Cause 2: Intrinsic Resistance.
 - Troubleshooting: Although **Birelentinib** targets both BTK-dependent and -independent pathways, some lymphoma subtypes may have alternative survival pathways that are not reliant on LYN or BTK. It is advisable to perform molecular profiling of your experimental models to identify potential alternative signaling pathways that might be driving resistance.

Problem: Unexpected adverse events observed in preclinical models.

- Possible Cause: Off-target effects or vehicle-related toxicity.
 - Troubleshooting: Ensure that the vehicle used to dissolve and administer **Birelentinib** is well-tolerated by the animal model and does not cause confounding toxicities. Include a vehicle-only control group in your experiments. If off-target effects are suspected, consider performing kinase profiling to assess the selectivity of **Birelentinib** at the concentrations used in your study.

Data Presentation

Table 1: Summary of **Birelentinib** Clinical Trial Data in Lymphoma

Lymphoma Subtype	Clinical Trial(s)	Dosage Range	Recommended Phase 2 Dose	Objective Response Rate (ORR)	Key Findings
CLL/SLL	TAI-SHAN5 (NCT05824585), TAI-SHAN8 (NCT06539182)	25 mg - 100 mg once daily	50 mg once daily	84.2% (at 50 mg dose)[6][7][9]	Responses observed in heavily pretreated patients, including those with BTK resistance mutations.[9]
B-NHL (pooled)	TAI-SHAN1 (NCT05844956), TAI-SHAN5 (NCT05824585)	10 mg - 100 mg once daily	Not yet established	69.2% (in 9 of 13 evaluable patients at ≥ 25 mg)[2]	Preliminary data shows responses across various subtypes.[2]
DLBCL	TAI-SHAN1, TAI-SHAN5	≥ 25 mg once daily	Not yet established	4 of 5 evaluable patients showed a response[2]	Preclinical data also show potent cell growth inhibition.[8]
Follicular Lymphoma	TAI-SHAN1, TAI-SHAN5	≥ 25 mg once daily	Not yet established	1 of 2 evaluable patients showed a response[2]	Further investigation is needed.
Mantle Cell Lymphoma	TAI-SHAN1, TAI-SHAN5	≥ 25 mg once daily	Not yet established	1 of 1 evaluable patient showed a response[2]	Further investigation is needed.

Marginal Zone Lymphoma	TAI-SHAN1, TAI-SHAN5	≥25 mg once daily	Not yet established	1 of 2 evaluable patients showed a response[2]	Further investigation is needed.
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Experimental Protocols

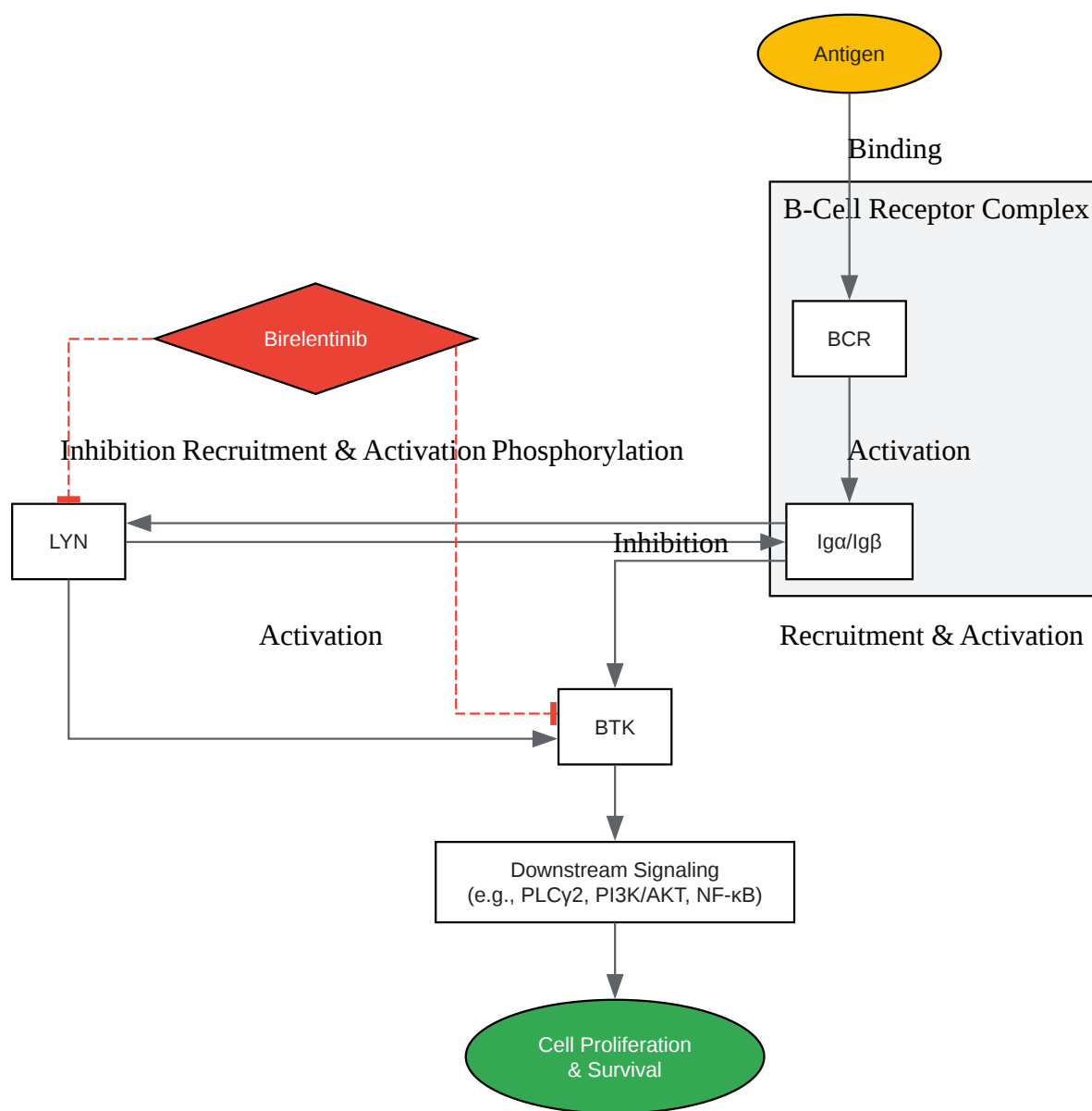
While detailed, step-by-step protocols for the TAI-SHAN clinical trials are not publicly available, the following provides a generalized methodology based on the published study information for a Phase 1/2 clinical trial of an oral kinase inhibitor like **Birelentinib**.

Generalized Phase 1/2 Clinical Trial Protocol for **Birelentinib** in B-NHL

- Patient Selection:
 - Enroll adult patients (≥ 18 years) with a histologically confirmed diagnosis of relapsed or refractory B-cell non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.[3]
 - Ensure patients have an adequate Eastern Cooperative Oncology Group (ECOG) performance status (e.g., 0-2).
 - Confirm adequate bone marrow and organ function through laboratory testing.
 - Key exclusion criteria typically include central nervous system (CNS) involvement (unless the study is specifically designed for it), prior allogeneic stem cell transplant within a specified timeframe, and concurrent use of other anticancer therapies.
- Study Design:
 - Phase 1 (Dose Escalation): Employ a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients are enrolled in cohorts and receive escalating doses of **Birelentinib** (e.g., 25 mg, 50 mg, 75 mg, 100 mg) administered orally once daily.

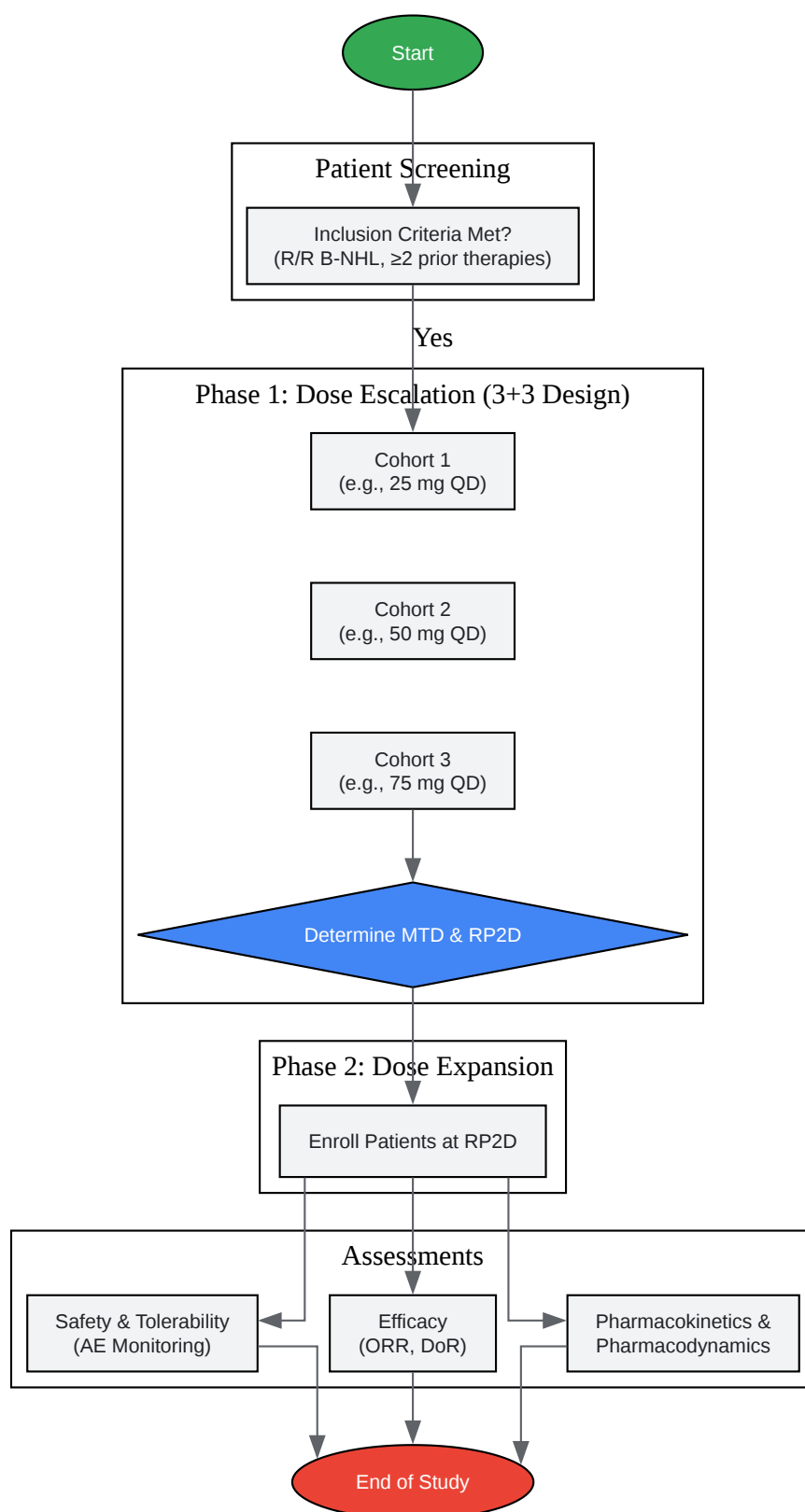
- Phase 2 (Dose Expansion): Once the RP2D is determined, enroll a larger cohort of patients with specific lymphoma subtypes to further evaluate the efficacy and safety of **Birelentinib** at the selected dose.
- Treatment Administration:
 - **Birelentinib** is administered orally, once daily, in continuous 28-day cycles.
 - Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
- Assessments:
 - Safety: Monitor patients for adverse events (AEs) throughout the study. Grade AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Perform regular physical examinations, vital sign measurements, and laboratory tests (hematology, chemistry).
 - Efficacy: Assess tumor response using appropriate criteria for the specific lymphoma subtype (e.g., Lugano 2014 criteria for most lymphomas, iwCLL 2018 for CLL). Tumor assessments (e.g., CT scans, PET scans) are typically performed at baseline and then at regular intervals (e.g., every 8-12 weeks). The primary efficacy endpoint is usually the Objective Response Rate (ORR).
 - Pharmacokinetics (PK): Collect blood samples at specified time points to determine the plasma concentration of **Birelentinib** and its metabolites.
 - Pharmacodynamics (PD): Collect whole blood or tumor tissue samples to assess the modulation of target pathways (e.g., phosphorylation of BTK).

Mandatory Visualization



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Caption: **Birelentinib**'s dual inhibition of LYN and BTK in the BCR signaling pathway.



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Caption: Generalized workflow for a Phase 1/2 clinical trial of **Birelentinib**.

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